

# Bio-AMS: A Technical Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Bio-AMS**

Cat. No.: **B15568280**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Bio-AMS** is a potent and selective inhibitor of bacterial biotin protein ligase (BPL), an essential enzyme in *Mycobacterium tuberculosis* (Mtb). By mimicking the natural reaction intermediate, biotinyl-5'-AMP, **Bio-AMS** effectively blocks the biotinylation of acetyl-CoA carboxylase (ACC), a critical step in the fatty acid biosynthesis pathway. This disruption of fatty acid and lipid production leads to potent anti-tubercular activity, including against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb. This document provides a comprehensive technical overview of **Bio-AMS**, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and relevant signaling pathways.

## Introduction

Tuberculosis remains a significant global health threat, and the emergence of drug-resistant strains necessitates the development of novel therapeutics with new mechanisms of action.

**Bio-AMS** represents a promising class of anti-tubercular agents that target the essential fatty acid biosynthesis pathway in *M. tuberculosis*. Its high potency and selectivity for the bacterial enzyme over its human counterpart make it an attractive candidate for further drug development.

## Physicochemical Properties

| Property          | Value                                                                                                                                                           |
|-------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Molecular Formula | C20H29N9O7S2 <a href="#">[1]</a>                                                                                                                                |
| Molecular Weight  | 571.6 g/mol <a href="#">[1]</a>                                                                                                                                 |
| Synonyms          | 1393881-52-1, CHEMBL3140272, 5'-Deoxy-5'-[(5-[(3as,4s,6ar)-2-Oxohexahydro-1h-Thieno[3,4-D]imidazol-4-Yl]pentanoyl}sulfamoyl]amino]adenosine <a href="#">[1]</a> |

## Mechanism of Action

**Bio-AMS** is a bisubstrate inhibitor that targets biotin protein ligase (BirA).[\[2\]](#) BirA catalyzes the ATP-dependent covalent attachment of biotin to the biotin carboxyl carrier protein (BCCP) domain of acetyl-CoA carboxylase (ACC).[\[2\]](#) This biotinylation is essential for the function of ACC, which carboxylates acetyl-CoA to malonyl-CoA, the rate-limiting step in fatty acid biosynthesis.[\[2\]](#) **Bio-AMS** mimics the biotinyl-5'-AMP intermediate, binding tightly to the active site of BirA and preventing the completion of the biotinylation reaction.[\[2\]](#) The subsequent inhibition of fatty acid synthesis disrupts the integrity of the mycobacterial cell wall, leading to bacterial cell death.[\[2\]](#)

## Signaling Pathway Diagram



[Click to download full resolution via product page](#)

Caption: Mechanism of **Bio-AMS** inhibition of fatty acid biosynthesis.

## Quantitative Data

**Table 1: In Vitro Efficacy of Bio-AMS against M. tuberculosis**

| Parameter                                              | Strain(s)               | Value (µM)   | Reference           |
|--------------------------------------------------------|-------------------------|--------------|---------------------|
| Minimum Inhibitory Concentration (MIC)                 | MDR and XDR Mtb strains | 0.16 - 0.625 | <a href="#">[2]</a> |
| Bactericidal Concentration                             | Mtb                     | 5            | <a href="#">[2]</a> |
| Synergistic Concentration with Rifampicin & Ethambutol | Mtb                     | 1            | <a href="#">[2]</a> |

**Table 2: Cytotoxicity of Bio-AMS**

| Cell Line                            | Parameter | Value (µM) | Reference           |
|--------------------------------------|-----------|------------|---------------------|
| HepG2 (Human liver cancer cell line) | IC50      | > 100      | <a href="#">[3]</a> |

**Table 3: Pharmacokinetic Parameters of Bio-AMS in a Hollow Fiber Culture System**

| Parameter                   | Value (µM)   |
|-----------------------------|--------------|
| Cmax (Central Reservoir)    | ~32          |
| Cmax (Extracapillary Space) | ~17          |
| Half-life                   | 9 - 10 hours |

## Experimental Protocols

### Minimum Inhibitory Concentration (MIC) Assay

This protocol is a synthesized methodology for determining the MIC of **Bio-AMS** against *M. tuberculosis*.

#### 1. Bacterial Culture:

- Grow *M. tuberculosis* H37Rv (or other strains of interest) in Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) oleic acid-albumin-dextrose-catalase (OADC), and 0.05% (v/v) Tween 80 to mid-log phase (OD600 of 0.4-0.6).

#### 2. Compound Preparation:

- Prepare a stock solution of **Bio-AMS** in dimethyl sulfoxide (DMSO).
- Perform serial two-fold dilutions of the **Bio-AMS** stock solution in a 96-well microplate using supplemented Middlebrook 7H9 broth to achieve the desired concentration range. The final DMSO concentration should not exceed 1% to avoid solvent toxicity.

#### 3. Inoculation:

- Adjust the density of the bacterial culture to a McFarland standard of 0.5.
- Further dilute the bacterial suspension in supplemented Middlebrook 7H9 broth and add to each well of the microplate to achieve a final inoculum of approximately  $5 \times 10^5$  CFU/mL.
- Include a positive control (bacteria with no drug) and a negative control (broth only).

#### 4. Incubation:

- Seal the microplates and incubate at 37°C for 7-14 days.

#### 5. MIC Determination:

- The MIC is defined as the lowest concentration of **Bio-AMS** that results in no visible growth of *M. tuberculosis*. Visual inspection is the primary method, which can be confirmed by measuring the optical density at 600 nm or by using a viability indicator such as resazurin.

## Experimental Workflow Diagram



[Click to download full resolution via product page](#)

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

## Biotin Protein Ligase (BirA) Inhibition Assay

This is a generalized protocol for assessing the inhibitory activity of **Bio-AMS** against BirA.

### 1. Reagents and Buffers:

- Purified recombinant *M. tuberculosis* BirA enzyme.
- Biotin, ATP, and Magnesium Acetate.
- Substrate peptide (e.g., a 15-mer AviTag peptide).
- Reaction Buffer: 0.5 M bicine buffer, pH 8.3.
- Detection Reagent: A coupled-enzyme system to detect pyrophosphate (PPi) production, or a method to quantify biotinylated peptide.

### 2. Assay Procedure:

- Prepare a reaction mixture containing the reaction buffer, ATP, MgOAc, and the substrate peptide in a 96-well plate.
- Add varying concentrations of **Bio-AMS** (or DMSO for control) to the wells and pre-incubate with the BirA enzyme for a defined period (e.g., 15 minutes) at room temperature.
- Initiate the reaction by adding biotin to the mixture.
- Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

### 3. Detection and Analysis:

- Stop the reaction (e.g., by adding EDTA).
- Measure the amount of biotinylated peptide or the product of the coupled-enzyme reaction (e.g., change in absorbance or fluorescence).
- Calculate the percentage of inhibition for each **Bio-AMS** concentration relative to the DMSO control.
- Determine the IC<sub>50</sub> value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

## Conclusion

**Bio-AMS** is a well-characterized inhibitor of *M. tuberculosis* biotin protein ligase with potent in vitro activity against both drug-sensitive and drug-resistant strains. Its specific mechanism of action, targeting a crucial step in fatty acid biosynthesis, provides a strong rationale for its further development as a novel anti-tubercular agent. The data and protocols presented in this guide offer a valuable resource for researchers in the field of tuberculosis drug discovery and development.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Fatty acid biosynthesis in *Mycobacterium tuberculosis*: Lateral gene transfer, adaptive evolution, and gene duplication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Home | AMSbiopharma [amsbiopharma.com]
- To cite this document: BenchChem. [Bio-AMS: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15568280#bio-ams-compound\]](https://www.benchchem.com/product/b15568280#bio-ams-compound)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)